molecular formula C7H7NO3 B075798 3-Amino-4-hydroxybenzoic acid CAS No. 1571-72-8

3-Amino-4-hydroxybenzoic acid

Cat. No. B075798
CAS RN: 1571-72-8
M. Wt: 153.14 g/mol
InChI Key: MRBKRZAPGUCWOS-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives. It is characterized by the presence of an amino group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Similar Compounds:

  • 4-Amino-3-hydroxybenzoic acid
  • 2-Amino-4-hydroxybenzoic acid
  • 6-Amino-4-hydroxybenzoic acid

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has unique applications in glycan analysis and bioplastic production .

Safety and Hazards

The safety data sheet for 4-Amino-3-hydroxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Amino-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The nature of these interactions involves the conversion of the compound under different levels of dissolved oxygen (DO), revealing metabolic shifts in both the central metabolic pathway and amino acid metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, under aerobic conditions, a recombinant Corynebacterium glutamicum strain produced this compound with large amounts of amino acids as by-products .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the specific productivity of this compound increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For example, it is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) in Streptomyces griseus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Corynebacterium glutamicum under oxygen-limited conditions. This method involves metabolic engineering to enhance the production of the compound from lignocellulosic biomass .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

3-amino-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBKRZAPGUCWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29692-06-6
Record name Benzoic acid, 3-amino-4-hydroxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29692-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60166212
Record name 3-Amino-4-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1571-72-8
Record name 3-Amino-4-hydroxybenzoic acid
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Record name 3-Amino-4-hydroxybenzoic acid
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Record name 1571-72-8
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Record name 3-Amino-4-hydroxybenzoic acid
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Record name 3-amino-4-hydroxybenzoic acid
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Record name 3-AMINO-4-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-nitrobenzoic acid (10 g, 1.0 eq) and 2 g Pd/C in 100 mL MeOH was stirred at rt under H2 (1 atm) overnight, and then filtered. The filtrate was concentrated under reduced pressure to afford the desired product (8.0 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 10.00 (brs, 1H), 7.19 (s, 1H), 7.07 (d, J=8.4 Hz, 1H), 6.67 (d, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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